molecular formula C10H18N2 B14472782 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-55-4

3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile

Cat. No.: B14472782
CAS No.: 66102-55-4
M. Wt: 166.26 g/mol
InChI Key: YYIUOJTZBBORAS-UHFFFAOYSA-N
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Description

3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound characterized by its unique structure, which includes an ethyl group, an isopropylamino group, and a pent-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves the reaction of an appropriate nitrile precursor with an isopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, which help to dissolve the reactants and provide a medium for the reaction to occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitriles or amines.

Scientific Research Applications

3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-[(propan-2-yl)amino]but-2-enenitrile
  • 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
  • 3-Ethyl-2-[(methyl)amino]pent-2-enenitrile

Uniqueness

3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

66102-55-4

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3-ethyl-2-(propan-2-ylamino)pent-2-enenitrile

InChI

InChI=1S/C10H18N2/c1-5-9(6-2)10(7-11)12-8(3)4/h8,12H,5-6H2,1-4H3

InChI Key

YYIUOJTZBBORAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)NC(C)C)CC

Origin of Product

United States

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